REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.CS(O[CH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1)(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O.O>[O:23]1[CH2:24][CH2:25][CH:20]([N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]3)[CH:10]=[N:11]2)[CH2:21][CH2:22]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCOCC1
|
Name
|
Cs2CO3
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After one hour the reaction was cooled
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (250 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layer was then extracted with EtOAc (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude material was dried overnight on high vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude was purified by way of silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 15-25% EtOAc in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.633 mmol | |
AMOUNT: MASS | 0.176 g | |
YIELD: PERCENTYIELD | 16.4% | |
YIELD: CALCULATEDPERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |